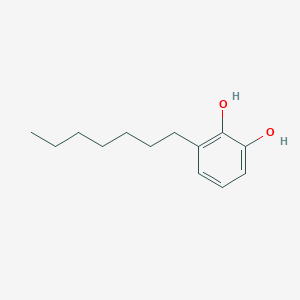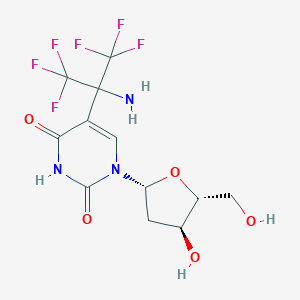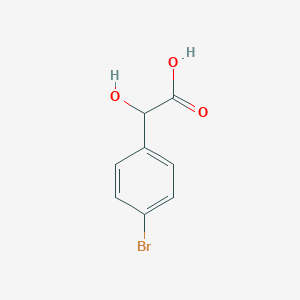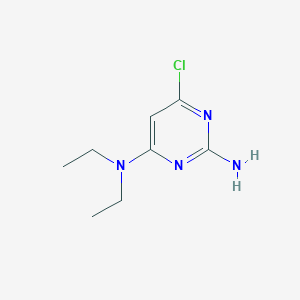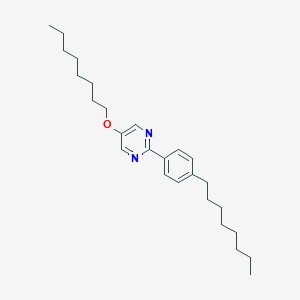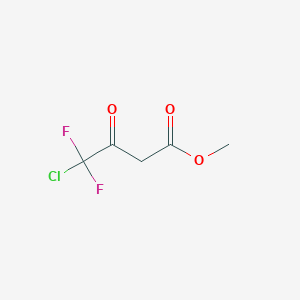
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate, also known as MDDO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called triterpenoids, which are naturally occurring compounds found in plants and animals. MDDO has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
作用機序
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate exerts its effects through the activation of a transcription factor called Nrf2. Nrf2 is a key regulator of the cellular antioxidant response, and its activation leads to the upregulation of a number of antioxidant and detoxification enzymes. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response.
生化学的および生理学的効果
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, leading to a reduction in oxidative stress. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has also been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to a reduction in inflammation. Additionally, Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.
実験室実験の利点と制限
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has a number of advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and purified to a high degree of purity. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate is also stable under a wide range of conditions, which makes it easy to handle and store. However, Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has some limitations for lab experiments. It is a relatively complex compound, which means that it can be difficult to synthesize and purify. Additionally, Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has a number of reactive functional groups, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are a number of future directions for the study of Methyl 4-chloro-4,4-difluoro-3-oxobutanoate. One potential area of research is the development of new drugs based on Methyl 4-chloro-4,4-difluoro-3-oxobutanoate. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been shown to have a number of therapeutic properties, and it could be used as a starting point for the development of new drugs for the treatment of inflammatory diseases, oxidative stress-related diseases, and cancer. Another potential area of research is the study of the mechanism of action of Methyl 4-chloro-4,4-difluoro-3-oxobutanoate. While it is known that Methyl 4-chloro-4,4-difluoro-3-oxobutanoate activates Nrf2 and inhibits NF-κB, the precise molecular mechanisms underlying these effects are not fully understood. Finally, there is a need for further studies on the safety and toxicity of Methyl 4-chloro-4,4-difluoro-3-oxobutanoate. While Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been shown to have a number of therapeutic properties, it is important to ensure that it is safe for use in humans before it can be developed into a drug.
合成法
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate can be synthesized through a multi-step process starting from 3,4-difluorocinnamic acid. The first step involves the conversion of 3,4-difluorocinnamic acid to 3,4-difluorocinnamaldehyde through a Grignard reaction. The aldehyde is then reacted with methyl acetoacetate to form the corresponding enone. The final step involves the reaction of the enone with thionyl chloride and methanol to form Methyl 4-chloro-4,4-difluoro-3-oxobutanoate.
科学的研究の応用
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has also been shown to have antioxidant properties, which could make it useful in the prevention and treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's diseases. Additionally, Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
特性
CAS番号 |
117510-94-8 |
|---|---|
製品名 |
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate |
分子式 |
C5H5ClF2O3 |
分子量 |
186.54 g/mol |
IUPAC名 |
methyl 4-chloro-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C5H5ClF2O3/c1-11-4(10)2-3(9)5(6,7)8/h2H2,1H3 |
InChIキー |
ABPPSSOJXPMDOJ-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=O)C(F)(F)Cl |
正規SMILES |
COC(=O)CC(=O)C(F)(F)Cl |
同義語 |
METHYL 4-CHLORO-4,4-DIFLUOROACETOACETATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



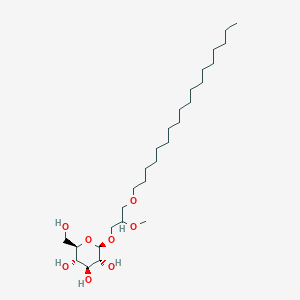


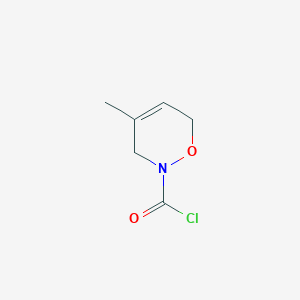
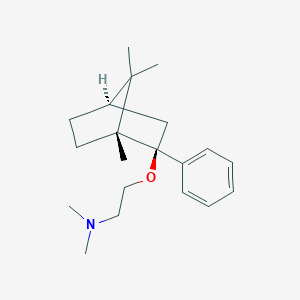

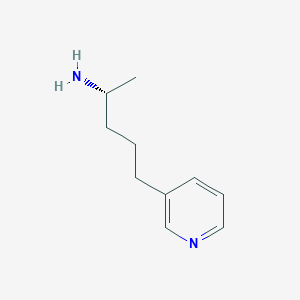
![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)
